5-Methylisocytosine

Overview

Description

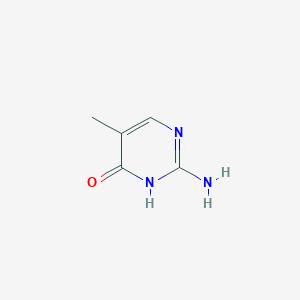

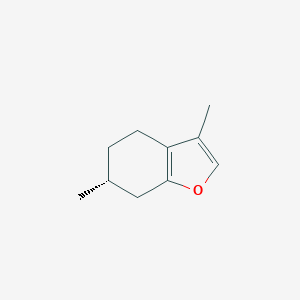

5-Methylisocytosine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that 5-methylisocytosine, a methylated form of the dna base cytosine, plays a crucial role in gene expression and several biological processes, including genomic imprinting, x chromosome inactivation, and genome stability .

Mode of Action

The mode of action of this compound involves the addition of a methyl group to the 5th atom in the 6-atom ring of the cytosine molecule . This methylation process is dynamic and is governed by a balance between methylation by DNA methyltransferases (DNMTs) and demethylation processes mediated by Ten-eleven translocation (TET) proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gene expression. DNA methylation at the fifth position of cytosine is a key epigenetic mechanism essential for the control of gene expression . The methylation and demethylation processes are part of a dynamic cycling process with a continuous turnover of cytosine modifications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of gene expression. The methylation of cytosine can alter the expression of methylated genes, a study of which forms part of the field of epigenetics . This can have significant implications for various biological processes and could potentially be altered in aging, diseases, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Research has shown that some environmental factors, including exposure to exogenous chemicals, stress, altered diet, and exercise, are all associated with variations in 5-hydroxymethylcytosine (5hmC), a derivative of this compound .

Properties

IUPAC Name |

2-amino-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUFMYSNUQLIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166732 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-91-6 | |

| Record name | 2-Amino-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC5QA5FKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-methylisocytosine interact with other nucleobases and what are the downstream effects?

A: this compound (MeisoC) displays unique base-pairing properties. Primarily, it forms a stable base pair with isoguanine (isoG), creating an orthogonal system to the natural A-T and G-C base pairs. [, , , , ] This MeisoC-isoG pair expands the genetic alphabet and has implications for DNA functionalization and development of novel PCR techniques. [, ] Interestingly, MeisoC can also pair with guanine in parallel-stranded DNA structures. [, , ] This interaction is noteworthy as it differs from the typical Watson-Crick base pairing observed in natural DNA.

Q2: What is the structural characterization of this compound?

A2: this compound (MeisoC) is a pyrimidine base, a fundamental building block of nucleic acids. Its molecular formula is C6H7N3O and its molecular weight is 125.13 g/mol. While spectroscopic data is not explicitly provided in the provided abstracts, it's worth noting that MeisoC's structure closely resembles cytosine, with the key difference being a methyl group at the 5' position of the pyrimidine ring. This subtle modification significantly impacts its base pairing preferences and overall behavior in nucleic acid structures.

Q3: Can you elaborate on the role of the carbonyl group in the (6-4) photoproduct repair mechanism involving this compound?

A: Research suggests that the carbonyl group of the 3' pyrimidone ring in the (6-4) photoproduct plays a critical role in the repair mechanism facilitated by (6-4) photolyase. [] Studies utilizing a substrate analog where the carbonyl group was replaced with an imine group showed that, although the enzyme could still bind to the oligonucleotide, repair of the (6-4) photoproduct was not achieved. [] This finding emphasizes the importance of the carbonyl group as a hydrogen-bond acceptor in the interaction with the enzyme and highlights its essential role in the repair process.

Q4: How does the incorporation of this compound and isoguanine affect the stability of parallel-stranded DNA?

A: Research indicates that incorporating this compound and isoguanine can significantly enhance the stability of parallel-stranded DNA duplexes. [, ] This enhanced stability is attributed to the formation of stable MeisoC-guanine and isoG-cytosine base pairs within these unique DNA structures. [, , ] This finding has implications for the development of novel DNA-based materials and technologies that exploit the unique properties of parallel-stranded DNA.

Q5: How does the presence of silver ions influence the stability of base pairs involving this compound?

A: Interestingly, silver ions (Ag(I)) have been shown to significantly stabilize certain base pairs involving this compound. [] For instance, the stability of C-T and MeisoC-T base pairs in the presence of Ag(I) becomes comparable to the stability of the C-Ag(I)-C base pair. [] Additionally, the MeisoC-C base pair experiences substantial stabilization due to a synergistic effect of Ag(I) coordination and potential hydrogen bonding. [] These findings highlight the potential of metal ions like Ag(I) to modulate the stability and properties of DNA structures containing MeisoC.

Q6: How does this compound compare to other bases in terms of its miscoding properties during DNA synthesis?

A: Studies using an AMV reverse transcriptase in vitro system revealed that isoguanine (iG) forms base pairs with both thymine (T) and this compound (MeisoC) during DNA synthesis. [] The ratio of iG-T to iG-MeisoC pairing was found to be approximately 10:1, suggesting that iG exhibits a higher propensity to mispair with thymine compared to MeisoC during reverse transcription. []

Q7: How does the replacement of the N-7 nitrogen in isoguanine with a CH unit, resulting in 7-deazaisoguanine, impact tautomerism and replication fidelity?

A: Replacing the N-7 nitrogen in isoguanine with a CH unit, creating 7-deazaisoguanine, has been shown to improve replication fidelity. [] This modification reduces tautomeric ambiguity by favoring the tautomer that forms a stable base pair with this compound. [] This finding highlights the importance of understanding and controlling tautomerism in both natural and expanded genetic systems.

Q8: Can this compound be used in the development of analytical tools for nucleic acid analysis?

A: Yes, this compound, in conjunction with isoguanine, can be employed to develop sensitive and specific tools for nucleic acid analysis. [] One example is its use in a quantitative PCR assay where a quencher linked to isoguanine enables the detection and identification of multiple targets simultaneously. [] This approach highlights the potential of expanded genetic alphabets for applications in molecular diagnostics and research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)